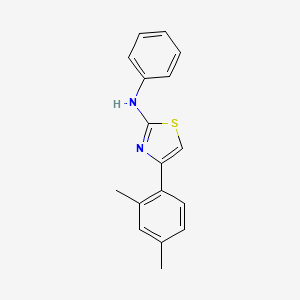
4-(2,4-diméthylphényl)(2,5-thiazolyl)phénylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is a chemical compound with the molecular formula C17H16N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, such as this compound, exhibit a wide range of biological activities . The targets can vary depending on the specific substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The orientation of the thiazole ring and the electrostatic potential of the substituents can significantly influence these interactions .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can be influenced by the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine typically involves the reaction of 2,4-dimethylphenylamine with a thiazole derivative under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2,4-dimethylphenylamine reacts with a thiazole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine
- 2,4-Dimethylphenylamine
- Thiazole derivatives
Uniqueness
What sets (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine apart from similar compounds is its unique combination of the 2,4-dimethylphenyl group and the thiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-15(13(2)10-12)16-11-20-17(19-16)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUHVNXEKLQHMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)
![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
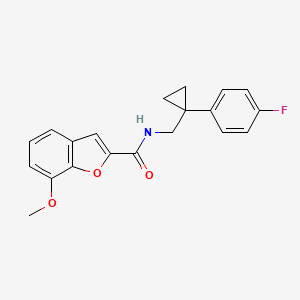
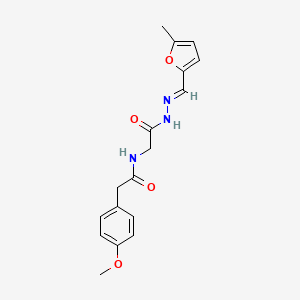
![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
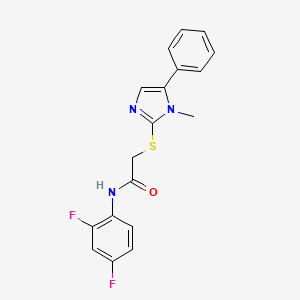
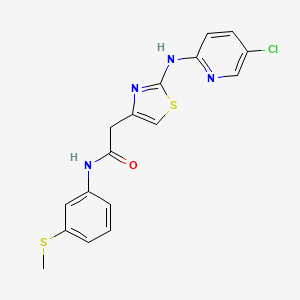
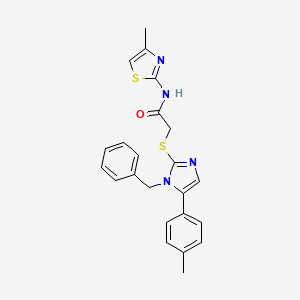
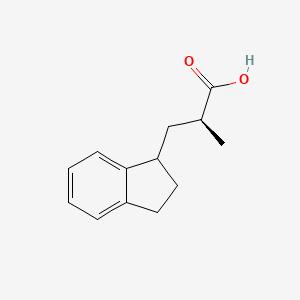
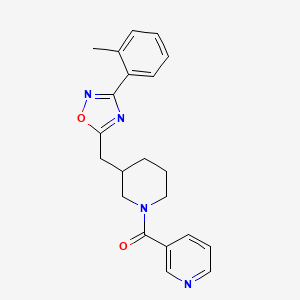
![N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
